(3S)-3-ethenylpyrrolidine hydrochloride
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Overview
Description
(3S)-3-ethenylpyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring structure, substituted with an ethenyl group at the 3-position and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-ethenylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via alkylation reactions using reagents like vinyl halides or vinyl sulfonates.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-ethenylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethenyl group can be reduced to form ethyl-substituted pyrrolidine.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(3S)-3-ethenylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-ethenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group may participate in covalent bonding with nucleophilic sites on proteins, altering their function. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without substitutions.
(3S)-3-aminopyrrolidine hydrochloride: Similar structure but with an amino group instead of an ethenyl group.
(3S)-3-phenylpyrrolidine hydrochloride: Substituted with a phenyl group instead of an ethenyl group.
Uniqueness
(3S)-3-ethenylpyrrolidine hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2742623-87-4 |
---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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